molecular formula C17H16N4OS B2924918 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1797874-93-1

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2924918
CAS No.: 1797874-93-1
M. Wt: 324.4
InChI Key: VDUDBMBZYMTDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" is a heterocyclic methanone derivative featuring a fused pyrido[4,3-d]pyrimidine core linked to a 2-ethylbenzothiazole moiety via a ketone bridge. Such hybrid structures are of significant interest in medicinal chemistry due to the pharmacological relevance of pyrido-pyrimidines (known for kinase inhibition) and benzothiazoles (associated with antitumor and antimicrobial activities) . While direct bioactivity data for this specific compound is absent in the provided evidence, its structural motifs align with compounds explored for therapeutic applications, underscoring the importance of comparative analysis with analogous molecules.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUDBMBZYMTDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" typically involves multi-step organic synthesis:

  • Formation of the pyrido[4,3-d]pyrimidine core: : The reaction generally starts with a pyridine and a suitable amine in the presence of a catalyst.

  • Cyclization: : The intermediate compound undergoes cyclization to form the pyrido[4,3-d]pyrimidine ring system.

  • Attachment of the benzo[d]thiazole: : The final step involves coupling the pyrido[4,3-d]pyrimidine system with 2-ethylbenzo[d]thiazole through a methanone bridge, typically using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production would involve:

  • Optimization of reaction conditions: : Scale-up reactions may require catalyst optimization and solvent system selection.

  • Purification and isolation: : Techniques such as recrystallization and column chromatography are crucial for isolating the compound in high purity.

  • Quality control: : Ensuring consistent product quality through analytical techniques like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones when the thiazole ring is involved.

  • Reduction: : Reduction can affect the methanone bridge or the nitrogen-containing rings, leading to various reduced derivatives.

  • Substitution: : The compound's structure allows for various electrophilic and nucleophilic substitution reactions, particularly on the benzo[d]thiazole and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution reagents: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution

Major Products Formed

  • Sulfoxides and sulfones: : Through oxidation

  • Reduced methanone derivatives: : Through reduction

  • Substituted derivatives: : Via electrophilic and nucleophilic substitutions

Scientific Research Applications

Chemistry

  • Ligand design: : Used in coordination chemistry for the design of metal complexes.

  • Catalysis: : Its derivatives can act as catalysts in organic reactions.

Biology

  • Enzyme inhibition: : Potential use in the design of inhibitors for enzymes like kinases and phosphatases.

  • Drug development: : Basis for developing therapeutic agents targeting specific pathways.

Medicine

  • Anticancer research: : Studies have explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.

  • Antimicrobial research: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.

Industry

  • Material science: : Utilized in the development of new materials with specific electronic properties.

  • Polymer science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action for "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" involves interaction with molecular targets such as enzymes and receptors. Its effects can be attributed to:

  • Molecular interactions: : Binding to specific active sites on target proteins.

  • Pathway modulation: : Influencing signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s architecture combines a partially saturated pyrido-pyrimidine system with a substituted benzothiazole. Key comparisons include:

  • Pyrido[2,3-d:6,5-d']dipyrimidine derivatives (e.g., compound 300) : These feature a fully aromatic, fused pyrido-dipyrimidine core but lack the benzothiazole substituent. The presence of thiouracil-derived sulfur atoms in compound 300 may enhance hydrogen-bonding interactions compared to the ethylbenzothiazole group in the target compound .
  • Methanone derivatives (e.g., compounds 7a and 7b): These incorporate pyrazole and thiophene rings instead of pyrido-pyrimidine and benzothiazole.
  • Pyrrolo-thiazolo-pyrimidine derivatives : These exhibit a tricyclic system with a thiazolo-pyrimidine core and additional fused pyrrole rings. The increased ring count and sulfur/oxygen atoms may confer greater rigidity and polar surface area compared to the target compound’s bicyclic systems .

Physicochemical Properties

While the target compound’s exact data is unavailable, analogous compounds provide insights:

  • Spectroscopic characterization: NMR and MS techniques are standard for confirming methanone linkages and heterocyclic substituents, as seen in pyrrolo-thiazolo-pyrimidines .
  • Solubility and stability: The ethyl group on the benzothiazole may improve lipophilicity compared to polar thiouracil derivatives (e.g., compound 300). Thiophene-based methanones (e.g., 7a/7b) might exhibit lower thermal stability due to fewer aromatic rings .

Bioactivity Potential

  • Pyrido-pyrimidines: Known for kinase inhibition and anticancer activity; the saturated pyrido-pyrimidine in the target compound could modulate selectivity for specific enzyme isoforms .
  • Benzothiazoles : Demonstrated antitumor effects via topoisomerase inhibition; the ethyl substituent may enhance membrane permeability .
  • Thiophene analogs (7a/7b): Limited bioactivity data in the evidence, but thiophenes are often explored for antimicrobial applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity Insights
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone Pyrido-pyrimidine + benzothiazole Ethylbenzothiazole, ketone bridge Likely condensation (analog-based) Hypothesized kinase inhibition
Pyrido[2,3-d:6,5-d']dipyrimidine 300 Fused pyrido-dipyrimidine Thiouracil-derived sulfur atoms Acid-catalyzed thiouracil-aldehyde reaction Potential hydrogen-bonding
Methanones 7a/7b Pyrazole + thiophene Cyano/ester groups Cyclocondensation with nitriles Antimicrobial (speculative)
Pyrrolo-thiazolo-pyrimidine 6 Tricyclic fused system Methoxyphenyl, triazolothiadiazin Chloroacetic acid/thiocyanate reactions Undisclosed

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a dihydropyrido-pyrimidine core with a benzo-thiazole moiety. The chemical formula is C18H18N4OSC_{18}H_{18}N_4OS with a molecular weight of 342.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

  • Anticancer Activity :
    • Several studies indicate that compounds similar to this one exhibit significant anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation and survival.
    • For instance, derivatives of thieno[2,3-d]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antiviral Properties :
    • Research has highlighted the antiviral potential of pyrimidine derivatives against HIV and other viral pathogens. Such compounds may inhibit viral replication through interference with viral enzymes or host cell factors .
  • Neuroprotective Effects :
    • Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting that they may modulate pathways involved in neuronal survival and apoptosis .

Biological Activity Data

The following table summarizes key findings from recent studies on related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
ICL-SIRT078SIRT2 Inhibition0.62
Thieno[2,3-d]pyrimidinesAnticancer (MCF-7)1.16
Dihydrofuro derivativesAntiviral (HIV)2.20

Case Studies

  • Anticancer Mechanism :
    • A study involving the compound ICL-SIRT078 showed that it could hyperacetylate α-tubulin in MCF-7 breast cancer cells, leading to decreased cell proliferation at higher concentrations. This suggests that targeting SIRT2 could be a viable strategy for cancer treatment .
  • Neuroprotection :
    • In a lactacystin-induced model of Parkinson's disease, a similar compound exhibited significant neuroprotective effects by reducing neuronal cell death, indicating its potential for treating neurodegenerative disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.